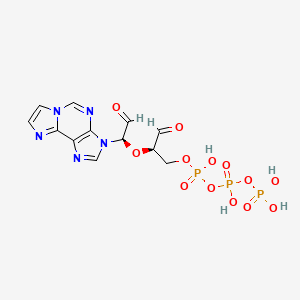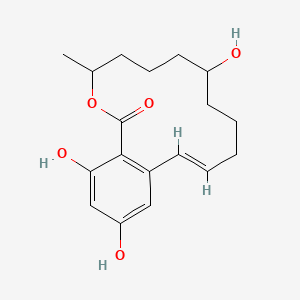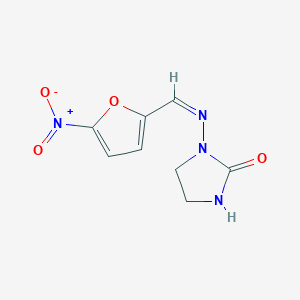
3,5-Dicarboxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3,5-tricarboxylate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a benzene-1,3,5-tricarboxylic acid. It is a conjugate acid of a benzene-1,3,5-tricarboxylate(2-).
Aplicaciones Científicas De Investigación
Sulfhydryl Group Determination
3,5-Dicarboxybenzoate derivatives have been utilized in biochemistry, particularly in the quantification of sulfhydryl groups in biological materials. Ellman (1959) developed a water-soluble aromatic disulfide, useful for determining sulfhydryl groups, demonstrating its application in biological samples, including blood, to investigate disulfide bond reactions (Ellman, 1959).
Metal Coordination Chemistry
In organometallic chemistry, derivatives of 3,5-Dicarboxybenzoate have been employed as ligands in metal complex formation. Öfele et al. (1993) studied carbenes derived from imidazole and triazole, which react with simple metal carbonyls, indicating the utility of these carbenes, analogous to 3,5-Dicarboxybenzoate, in metal-coordination chemistry (Öfele et al., 1993).
Synthesis and Structural Elucidation
In synthetic chemistry, the reduction of similar compounds to 3,5-Dicarboxybenzoate has been explored. Ritmaleni et al. (2013) aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid, a compound structurally similar to 3,5-Dicarboxybenzoate, highlighting the complexity and unexpected outcomes in such reduction processes (Ritmaleni et al., 2013).
Organostannoxane Macrocycle Networks
In the field of polymer chemistry, 3,5-Dicarboxybenzoate derivatives have been utilized in constructing novel network structures. Chandrasekhar et al. (2007) reported the synthesis of a novel 2D network using pyrazole-3,5-dicarboxylic acid, a related compound, with dibenzyltin dichloride, demonstrating the potential of these structures in polymer science (Chandrasekhar et al., 2007).
Electrochemical Synthesis of Derivatives
In green chemistry, 3,5-Dicarboxybenzoate analogs have been used in the electrochemical synthesis of compounds. Salehzadeh et al. (2013) demonstrated the electrochemical synthesis of benzoxazole derivatives from 3,5-di-tert-butylcatechol, showcasing an environmentally friendly synthesis method (Salehzadeh et al., 2013).
Propiedades
Nombre del producto |
3,5-Dicarboxybenzoate |
|---|---|
Fórmula molecular |
C9H5O6- |
Peso molecular |
209.13 g/mol |
Nombre IUPAC |
3,5-dicarboxybenzoate |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-1 |
Clave InChI |
QMKYBPDZANOJGF-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)[O-])C(=O)O |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)C(=O)[O-])C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)


![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)
![2-(4-cyanophenyl)-N-[(1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-methyl-thiazole-5-carboxamide](/img/structure/B1233220.png)


![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)



